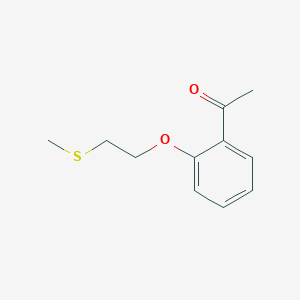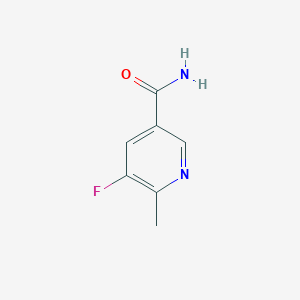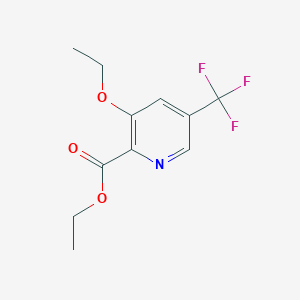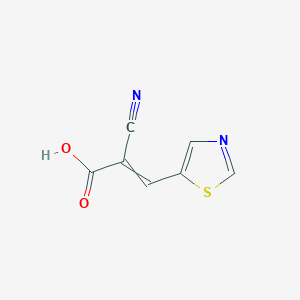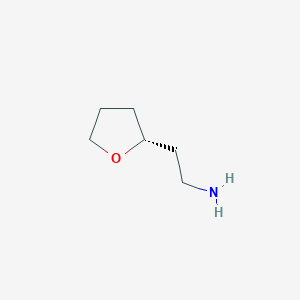
(R)-2-(Tetrahydrofuran-2-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2R)-oxolan-2-yl]ethan-1-amine can be achieved through several methods. One common approach involves the reduction of the corresponding oxirane derivative using a suitable reducing agent such as lithium aluminum hydride (LiAlH4). The reaction typically takes place in an anhydrous solvent like diethyl ether under reflux conditions .
Industrial Production Methods
Industrial production of 2-[(2R)-oxolan-2-yl]ethan-1-amine often involves the use of catalytic hydrogenation of the corresponding oxirane derivative. This method is preferred due to its scalability and efficiency. The reaction is carried out in the presence of a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures .
Chemical Reactions Analysis
Types of Reactions
2-[(2R)-oxolan-2-yl]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding oxo derivative using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the compound can yield the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in diethyl ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA) or pyridine.
Major Products Formed
Oxidation: Oxo derivatives.
Reduction: Alcohols.
Substitution: Substituted amines or amides.
Scientific Research Applications
2-[(2R)-oxolan-2-yl]ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of chiral drugs.
Mechanism of Action
The mechanism of action of 2-[(2R)-oxolan-2-yl]ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may interact with amine receptors in biological systems, influencing neurotransmitter release and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-(oxolan-2-yl)ethan-1-amine: A similar compound with a different stereochemistry.
2-(tetrahydrofuran-2-yl)ethan-1-amine: Another compound with a similar structure but different functional groups.
Uniqueness
2-[(2R)-oxolan-2-yl]ethan-1-amine is unique due to its specific stereochemistry, which can impart distinct biological and chemical properties. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds, which are important in drug development and other applications .
Properties
Molecular Formula |
C6H13NO |
|---|---|
Molecular Weight |
115.17 g/mol |
IUPAC Name |
2-[(2R)-oxolan-2-yl]ethanamine |
InChI |
InChI=1S/C6H13NO/c7-4-3-6-2-1-5-8-6/h6H,1-5,7H2/t6-/m1/s1 |
InChI Key |
ZCOIVJPCZLPQPT-ZCFIWIBFSA-N |
Isomeric SMILES |
C1C[C@@H](OC1)CCN |
Canonical SMILES |
C1CC(OC1)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


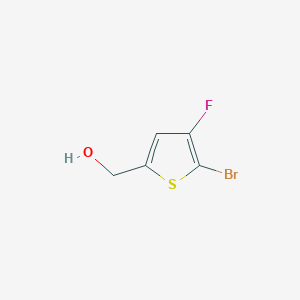
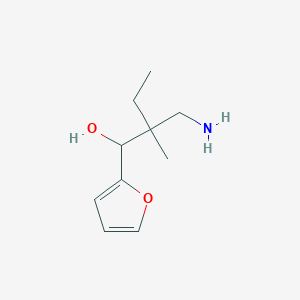
![2-[(Propan-2-yl)amino]pentanoic acid hydrochloride](/img/structure/B13654183.png)

